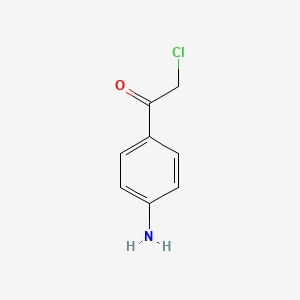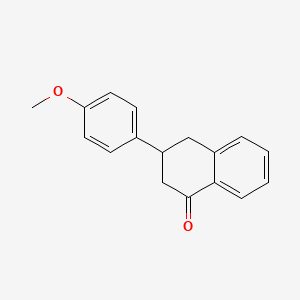
4-Hydrazinyl-8-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Hydrazinyl-8-(trifluoromethyl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has a hydrazine functional group at the 4-position and a trifluoromethyl group at the 8-position. The unique chemical structure of this compound has made it a subject of interest for researchers who are exploring its potential applications in drug discovery, medicinal chemistry, and other areas of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
4-Hydrazinyl-8-(trifluoromethyl)quinoline was used to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives. These compounds exhibited significant antibacterial and antifungal activities (Holla et al., 2006).
Creation of Schiff Base Compounds
The molecule was involved in the synthesis of Schiff base compounds, which were examined using X-ray crystallography and other theoretical studies (Jasinski et al., 2010).
Development of Quinoline Derivatives for Antibacterial and Antituberculosis Properties
New series of quinoline derivatives starting from 2-trifluoromethyl aniline, including 4-hydrazinyl-8-(trifluoromethyl)quinoline, were synthesized and showed good antibacterial and antituberculosis activities (Eswaran et al., 2010).
Antimicrobial Activity of 1,2,3-Triazoles
The compound was used to synthesize 1,2,3-triazole derivatives, which were tested for antimicrobial activity (Holla et al., 2005).
Microwave-Assisted Synthesis for Antimicrobial Potential
A study utilized microwave irradiation technique for the synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives, showing promising antimicrobial properties (Bello et al., 2017).
Other Applications
Synthesis of Fluorine-Containing Heterocyclic Compounds
This research focused on the synthesis of fluorine-containing heterocyclic compounds, where the compound played a crucial role (Dey & Joullié, 1965).
Development of Golgi-Localized Probes
The synthesis of 7-aminoquinolines, including derivatives of 4-Hydrazinyl-8-(trifluoromethyl)quinoline, was explored for their application as Golgi-localized probes in bioimaging (Chen et al., 2019).
Synthesis of Novel 7-Substituted Thiosemicarbazinyl-Quinolines
This study involved the synthesis of new quinoline derivatives to examine their antimicrobial activities, demonstrating the compound's role in creating bioactive molecules (Patel et al., 2018).
Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
This research focused on the synthesis of pyrazolo[3,4-b]quinoline derivatives, further highlighting the compound's versatility in creating diverse chemical structures (Vomero et al., 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
[8-(trifluoromethyl)quinolin-4-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQJNVOPMJTCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569126 | |
| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-8-(trifluoromethyl)quinoline | |
CAS RN |
57369-92-3 | |
| Record name | 4-Hydrazinyl-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

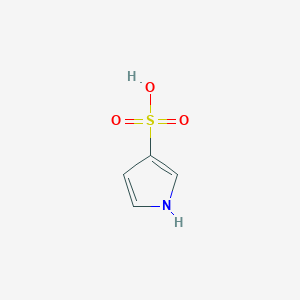
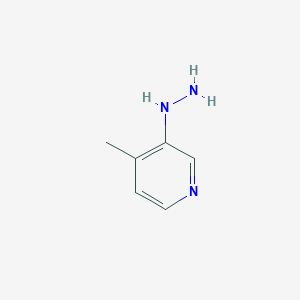
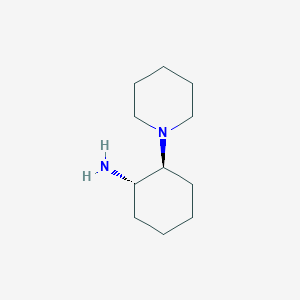
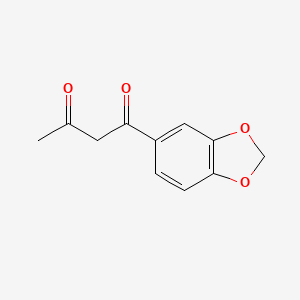
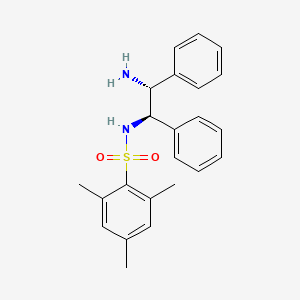
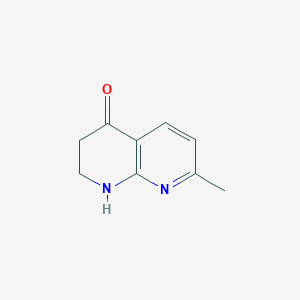

![2-(Imidazo[1,2-a]pyrimidin-2-yl)acetonitrile](/img/structure/B1601965.png)

